4-(1,3-Dithiolan-2-yl)benzoyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
627873-42-1 |
|---|---|
Molecular Formula |
C10H9ClOS2 |
Molecular Weight |
244.8 g/mol |
IUPAC Name |
4-(1,3-dithiolan-2-yl)benzoyl chloride |
InChI |
InChI=1S/C10H9ClOS2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2 |
InChI Key |
YRZUZNHYLDWIOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 1,3 Dithiolan 2 Yl Benzoyl Chloride and Precursors
Synthesis of the 4-(1,3-Dithiolan-2-yl)benzoic Acid Intermediate
The primary challenge in synthesizing 4-(1,3-dithiolan-2-yl)benzoic acid lies in the controlled introduction of both the dithiolane and carboxylic acid groups onto the benzene (B151609) ring. Methodologies can be broadly categorized by the order in which these functional groups are established.
Strategies for Forming the 1,3-Dithiolane (B1216140) Ring System
The 1,3-dithiolane moiety is a thioacetal widely used in organic synthesis to protect aldehydes and ketones due to its stability under both acidic and basic conditions. researchgate.net Its formation is a critical step in the synthesis of the target compound.
The most direct and common method for forming the 2-aryl-1,3-dithiolane system is the acid-catalyzed condensation of an aromatic aldehyde with 1,2-ethanedithiol (B43112). In this case, the starting material is 4-formylbenzoic acid. The reaction involves the nucleophilic attack of the sulfur atoms of 1,2-ethanedithiol on the carbonyl carbon of the aldehyde, followed by cyclization and elimination of water.
A variety of catalysts have been developed to facilitate this transformation efficiently, often under mild or solvent-free conditions to improve yields and environmental compatibility. These catalysts are designed to activate the carbonyl group towards nucleophilic attack.
Catalytic Systems for Thioacetalization of Aromatic Aldehydes
| Catalyst System | Conditions | Yield | Reference |
| Tungstate Sulfuric Acid (TSA) | Solvent-free, 80°C | Excellent | researchgate.net |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Solvent-free | High | researchgate.net |
| Scandium Triflate (Sc(OTf)₃) | Dichloromethane (B109758), Room Temp. | High | researchgate.net |
| Perchloric acid adsorbed on Silica (B1680970) Gel | Solvent-free | Good | chemicalbook.com |
| Brønsted Acidic Ionic Liquid | --- | Very Good | chemicalbook.com |
This method is highly chemoselective, meaning the aldehyde is protected in preference to other functional groups, such as the carboxylic acid, that may be present on the starting material. researchgate.netresearchgate.net
While direct condensation is prevalent, alternative strategies exist for constructing the dithiolane ring system, though they are less commonly employed for this specific precursor. One such route involves the condensation of ethylene (B1197577) dibromide with sodium thiosulfate, which then reacts with an aldehyde in the presence of hydrochloric acid. chemicalbook.com Another specialized approach involves the base-mediated fragmentation of existing 2-aryl-1,3-dithiolanes to generate dithiocarboxylate anions, which can then be trapped, although this is more suited for synthesizing dithioesters rather than the parent dithiolane ring. acs.org
Introduction of the Carboxylic Acid Functionality onto the Dithiolane-Substituted Phenyl Moiety
Once the dithiolane ring is in place, the carboxylic acid group can be introduced. This approach starts with a simpler precursor, such as 2-phenyl-1,3-dithiolane, which is then functionalized. This sequence avoids exposing a pre-existing carboxylic acid to potentially incompatible reagents during dithiolane formation.
Palladium-catalyzed carbonylation is a powerful method for converting aryl halides into carboxylic acids or their derivatives. nih.gov This strategy can be applied by first preparing an aryl halide containing the dithiolane moiety, for example, 2-(4-bromophenyl)-1,3-dithiolane. This intermediate can then undergo carbonylation using carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile. If water is used as the nucleophile, the direct product is the desired carboxylic acid.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion into the palladium-carbon bond to form an aroyl-palladium complex. Subsequent reaction with a nucleophile releases the carbonyl compound and regenerates the active catalyst. nih.gov
Another common method for installing a benzoic acid group is the oxidation of a benzylic carbon. masterorganicchemistry.com In this context, one could envision starting with 4-(1,3-dithiolan-2-yl)toluene and oxidizing the methyl group. However, this presents a significant challenge regarding functional group compatibility. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), typically used for converting alkylbenzenes to benzoic acids, are known to cleave dithiolane rings. chemicalbook.commasterorganicchemistry.com
A more viable oxidative approach involves the oxidation of the corresponding aldehyde, 4-(1,3-dithiolan-2-yl)benzaldehyde. The conversion of an aldehyde to a carboxylic acid can be achieved with much milder oxidizing agents that are less likely to affect the dithiolane ring.
A third strategy involves a Grignard reaction. Starting from 2-(4-bromophenyl)-1,3-dithiolane, a Grignard reagent (4-(1,3-dithiolan-2-yl)phenylmagnesium bromide) can be formed. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup, to yield 4-(1,3-dithiolan-2-yl)benzoic acid. ucalgary.cadocsity.com This method effectively avoids harsh oxidative conditions.
Plausible Synthetic Routes to 4-(1,3-Dithiolan-2-yl)benzoic Acid
| Starting Material | Key Transformation | Reagents | Reference |
| 4-Formylbenzoic Acid | Thioacetalization | 1,2-Ethanedithiol, Acid Catalyst | researchgate.netresearchgate.net |
| 2-(4-Bromophenyl)-1,3-dithiolane | Carbonylation | CO, Pd Catalyst, H₂O | nih.gov |
| 2-(4-Bromophenyl)-1,3-dithiolane | Grignard Carboxylation | Mg, CO₂, H₃O⁺ | ucalgary.cadocsity.com |
Conversion to 4-(1,3-Dithiolan-2-yl)benzoyl Chloride
With the 4-(1,3-dithiolan-2-yl)benzoic acid intermediate in hand, the final step is the conversion of the carboxylic acid to an acyl chloride. This is a standard transformation in organic synthesis. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). masterorganicchemistry.comresearchgate.net
Given the potential sensitivity of the dithiolane ring, oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is often a preferred method due to its mild reaction conditions. researchgate.net The reaction proceeds by converting the carboxylic acid into a highly reactive intermediate, which is then attacked by the chloride ion. The byproducts of this reaction, carbon dioxide and carbon monoxide, are gaseous, which simplifies purification. researchgate.net Alternatively, thionyl chloride can be used, which converts the hydroxyl group into an excellent leaving group, facilitating its displacement by chloride. masterorganicchemistry.comlibretexts.org
Conversion of 4-(1,3-Dithiolan-2-yl)benzoic Acid to its Acyl Chloride Derivative
The most common and well-established method for preparing this compound is the nucleophilic acyl substitution of the hydroxyl group in 4-(1,3-dithiolan-2-yl)benzoic acid with a chloride ion. This transformation is typically achieved using specific chlorinating agents.
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. masterorganicchemistry.com Several reagents are available for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently employed due to their efficacy and the convenient removal of byproducts. masterorganicchemistry.comchemicalbook.com
Thionyl Chloride (SOCl₂) : Thionyl chloride is a cost-effective and highly reactive agent for producing acyl chlorides. rsc.orgorgsyn.org The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture. doubtnut.comchemguide.co.uklibretexts.org The reaction can be performed neat or in an inert solvent like dichloromethane (DCM) or ethyl acetate. rsc.org The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the in-situ formation of the Vilsmeier reagent. researchgate.net
The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
Oxalyl Chloride ((COCl)₂) : Oxalyl chloride is another highly effective reagent for this conversion, often preferred for its milder reaction conditions and cleaner outcomes. chemicalbook.com The byproducts of the reaction with oxalyl chloride are all gaseous—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—which simplifies purification of the resulting acyl chloride. pearson.com This method is particularly suitable for substrates sensitive to the higher temperatures or stronger acidic conditions sometimes associated with thionyl chloride. chemicalbook.com A patent for the synthesis of a related compound, 2-(2-thienyl)-1,3-dithiolane-2-propionic acid chloride, specifies the use of oxalyl chloride in dry benzene. google.com
The mechanism involves the formation of a reactive mixed anhydride (B1165640) intermediate, which then undergoes nucleophilic attack by a chloride ion. pearson.com
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters to consider include the choice of chlorinating agent, solvent, temperature, and reaction time. All glassware must be dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the highly reactive acyl chloride product by ambient moisture. researchgate.net
A comparison of typical conditions for acyl chloride synthesis is presented below.
Table 1: Comparative Data on Reaction Conditions for Acyl Chloride Synthesis
| Chlorinating Reagent | Substrate Example | Solvent | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Thionyl Chloride | 4-(allyloxy)benzoic acid | None (neat) | None | 60°C | 6 h | 97% | researchgate.net |
| Thionyl Chloride | 4-Dimethylaminobenzoic acid | Ethyl Acetate | None | Not specified | Not specified | 78% | |
| Thionyl Chloride | 4-sulphamoylbenzoic acid | Isopropyl Acetate | None | 80-90°C | ~2-3 h | Not specified | google.com |
| Oxalyl Chloride | 2-(2-thienyl)-1,3-dithiolane-2-propionic acid | Dry Benzene | None | Room Temp. | 5.25 h | Not specified | google.com |
The selection of the solvent is important; non-polar solvents such as benzene or toluene (B28343) can be effective. chemicalbook.comgoogle.com For thionyl chloride, reactions are often refluxed to ensure complete conversion, while oxalyl chloride reactions can frequently be run at room temperature. researchgate.netgoogle.com The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC), though care must be taken as the acyl chloride can be hydrolyzed by the silica gel plate. researchgate.net An alternative is to check for the disappearance of the starting carboxylic acid. researchgate.net Upon completion, the excess chlorinating agent and solvent are typically removed under reduced pressure to yield the crude acyl chloride, which can be used directly or purified by vacuum distillation. chemguide.co.ukresearchgate.net
Direct Synthetic Routes to the Target Compound (if reported)
Direct synthesis, particularly through one-pot methodologies, offers advantages in terms of efficiency, reduced waste, and operational simplicity. However, direct routes to this compound are not widely reported, likely due to significant chemoselectivity challenges.
A one-pot synthesis would ideally start from a simpler precursor and arrive at the target compound without isolating intermediates. For instance, a hypothetical one-pot reaction could involve the dithioacetal protection of 4-formylbenzoyl chloride. One-pot syntheses are common for creating amides from carboxylic acids, where the acyl chloride is generated in situ and immediately reacted with an amine, avoiding its isolation. rsc.org This principle highlights the feasibility of generating the acyl chloride and using it in a subsequent step within the same vessel. However, a one-pot synthesis to form the acyl chloride itself from a different precursor appears more complex.
The primary challenge in a direct synthesis of this compound lies in chemoselectivity. An acyl chloride is a highly electrophilic and reactive functional group. A plausible direct route might involve the protection of the aldehyde group of 4-formylbenzoyl chloride using 1,2-ethanedithiol.
However, this approach presents a significant conflict in reactivity:
Acyl Chloride Reactivity: The acyl chloride moiety is highly susceptible to nucleophilic attack. The conditions for dithioacetal formation typically involve an acid catalyst (Lewis or Brønsted) and a nucleophilic thiol (1,2-ethanedithiol). The thiol can readily react with the acyl chloride to form a thioester, and any water present would hydrolyze it back to the carboxylic acid.
Reaction Conditions: The acidic conditions required to catalyze the formation of the dithiolane from the aldehyde could also promote unwanted side reactions with the acyl chloride group.
Due to these competing reaction pathways, a stepwise synthesis is generally preferred. The standard, more reliable route involves first protecting the aldehyde group of a precursor like 4-formylbenzoic acid (or 4-formylbenzonitrile followed by hydrolysis) to form 4-(1,3-dithiolan-2-yl)benzoic acid. This stable precursor, with the sensitive aldehyde functionality masked as a robust dithiolane, can then be safely converted to the highly reactive this compound using the methods described in section 2.2.
Chemical Reactivity and Mechanistic Investigations of 4 1,3 Dithiolan 2 Yl Benzoyl Chloride
Nucleophilic Acyl Substitution Reactions at the Benzoyl Chloride Moiety
The reaction of 4-(1,3-dithiolan-2-yl)benzoyl chloride with alcohols provides a direct route to the corresponding esters. This transformation, a variant of the Fischer esterification, typically proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. orgsyn.org The alcohol's oxygen atom acts as the nucleophile, attacking the acyl chloride. pearson.com The reaction kinetics are generally second-order: first-order with respect to both the acyl chloride and the alcohol. uni.edu While specific studies detailing the esterification of this compound are not extensively documented, the reactivity is analogous to that of other substituted benzoyl chlorides. For instance, benzoyl chloride reacts with propargyl alcohol in the presence of triethylamine and DMAP to form propargyl benzoate (B1203000) in high yield. orgsyn.org Similarly, reactions with phenols can be facilitated by first converting the phenol (B47542) to the more nucleophilic phenoxide ion using a base like sodium hydroxide. chemguide.co.uk
Table 1: Representative Esterification Reactions with Benzoyl Chloride Analogues
| Alcohol/Phenol | Base/Catalyst | Product | Yield (%) | Reference |
| Isopropyl alcohol | (Not specified) | Isopropyl benzoate | (Not specified) | pearson.com |
| Propargyl alcohol | Triethylamine, DMAP | Propargyl benzoate | 89-90 | orgsyn.org |
| Phenol | Sodium hydroxide | Phenyl benzoate | (Not specified) | chemguide.co.uk |
| 2,3,4-Tri-O-benzyl-α-D-methylglucoside | DCC, DMAP | Corresponding 6'-O-benzoyl ester | (Not specified) | core.ac.uk |
The formation of amides from the reaction of this compound with primary or secondary amines is a highly efficient and common transformation. This reaction, often referred to as the Schotten-Baumann reaction, involves nucleophilic attack by the amine's nitrogen atom on the electrophilic carbonyl carbon. tifr.res.in The process is typically rapid and often exothermic. tifr.res.in An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the HCl generated, driving the reaction to completion. libretexts.org The reaction of a primary amine with benzoyl chloride results in the formation of an N-substituted benzamide. doubtnut.compearson.com For example, benzoyl chloride reacts with ethylamine (B1201723) to produce N-ethylethanamide and ethylammonium (B1618946) chloride. libretexts.org This methodology is widely used in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. hud.ac.uknih.govnih.gov
Table 2: Synthesis of Amides from Benzoyl Chloride and Amines
| Amine | Base/Solvent | Product | Yield (%) | Reference |
| Aniline (B41778) | Triethylamine / Cyrene™ | N-Phenylbenzamide | >95 | hud.ac.uk |
| Benzylamine | Triethylamine / Cyrene™ | N-Benzylbenzamide | >95 | hud.ac.uk |
| 4-Chloro-2-methyl-6-(methylthio)aniline | Triethylamine / CH₂Cl₂ | N-[4-Chloro-2-methyl-6-(methylthio)phenyl]benzamide | 19 | nih.gov |
| 3-(Methylthio)pyridin-4-amine | Triethylamine / CH₂Cl₂ | N-[3-(Methylthio)pyridin-4-yl]benzamide | 93 | nih.gov |
| 2-Morpholinoethylamine | (Not specified) / Chloroform | N-(2-morpholinoethyl)-4-chloro-3-sulphamoylbenzamide | (Not specified) | google.com |
This table demonstrates the general conditions and outcomes for the amidation of benzoyl chlorides, which is directly applicable to this compound.
This compound can react with various carbon-based nucleophiles, such as organometallic reagents, to form new carbon-carbon bonds. The product of such reactions depends heavily on the nature of the nucleophile and the reaction conditions. For example, Friedel-Crafts acylation of an activated aromatic compound like anisole (B1667542) with benzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) yields aryl ketones, with the para-substituted product typically being favored. pearson.com Reaction with more powerful nucleophiles like Grignard reagents (e.g., phenylmagnesium bromide) can lead to double addition. The first equivalent adds to form a ketone, which is more reactive than the starting acyl chloride and is immediately attacked by a second equivalent of the Grignard reagent to produce a tertiary alcohol upon acidic workup. pearson.com However, the use of bulky reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) can selectively reduce the acyl chloride to an aldehyde without further reaction. pearson.com
If the molecule containing the this compound moiety also possesses a suitably positioned internal nucleophile, an intramolecular cyclization can occur. This process leads to the formation of a new heterocyclic ring. For instance, N-acyl anthranilamides, formed from the reaction of a benzoyl chloride with an anthranilic acid derivative, can be cyclized to form quinazolinones. bibliomed.org Another example involves the reaction of 2-(chloroseleno)benzoyl chloride with primary amines, which can undergo a simultaneous selenenylation-acylation to form N-substituted benzisoselenazol-3(2H)-ones. researchgate.net While specific intramolecular cyclizations starting directly from this compound are not prominently featured in the literature, its structure allows for such synthetic strategies, provided a reactive nucleophilic group is present elsewhere in the molecule.
Reactivity of the 1,3-Dithiolane (B1216140) Functional Group
The 1,3-dithiolane group is a thioacetal, which is primarily used as a protecting group for aldehydes and ketones. organic-chemistry.org It is valued for its high stability under both acidic and basic conditions, where other protecting groups might fail. organic-chemistry.orgasianpubs.org The primary reactivity of the dithiolane in this compound involves its removal (deprotection) to regenerate the parent carbonyl group, in this case, a formyl (-CHO) group.
The cleavage of the 1,3-dithiolane ring to unmask the carbonyl functionality is a crucial step in multi-step synthesis. This transformation, known as dethioacetalization, typically requires specific, often oxidative or electrophilic, reagents, as the C-S bonds are otherwise quite stable. asianpubs.org A variety of methods have been developed to achieve this deprotection under different conditions, offering a range of selectivities. tandfonline.com
Historically, toxic heavy metal salts, particularly mercury(II) salts like HgCl₂ or Hg(NO₃)₂, were widely used due to their high affinity for sulfur. asianpubs.orgnih.gov For example, grinding a dithiolane with mercury(II) nitrate (B79036) trihydrate in a solid-state reaction can lead to the rapid and high-yield formation of the corresponding carbonyl compound. nih.gov However, due to the toxicity of mercury, milder and more environmentally benign methods have been developed. organic-chemistry.org
Oxidative methods are common, employing reagents that oxidize the sulfur atoms, facilitating the hydrolysis of the C-S bonds. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in aqueous acetonitrile (B52724) can efficiently cleave 1,3-dithianes. rsc.org A combination of 30% hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system provides a green and effective protocol for deprotecting both 1,3-dithianes and 1,3-dithiolanes under neutral conditions. organic-chemistry.org Other oxidative systems include N-halosuccinimides. acs.org Non-oxidative methods using acids have also been reported, such as a mixture of polyphosphoric acid (PPA) and acetic acid, which provides a simple and convenient deprotection method. asianpubs.org
Table 3: Selected Methods for the Deprotection of 1,3-Dithiolanes
| Reagent(s) | Solvent/Conditions | Reaction Time | Key Features | Reference |
| Mercury(II) nitrate trihydrate | Solid state, grinding | 1-4 min | Fast, high yields, but toxic | nih.gov |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | MeCN–H₂O (9:1) | (Not specified) | Oxidative removal, selective for dithianes over dithiolanes | rsc.org |
| H₂O₂ (30%), I₂ (cat.), SDS | Water, neutral pH | 30 min | Green, mild, tolerates sensitive functional groups | organic-chemistry.org |
| Polyphosphoric acid (PPA), Acetic acid | 20-45 °C | Short | Inexpensive, non-toxic, mild | asianpubs.org |
| o-Iodoxybenzoic acid (IBX), β-Cyclodextrin | Water, neutral pH, RT | (Not specified) | Mild, neutral conditions, high yields | organic-chemistry.org |
Reactivity of the Dithiolane Toward Electrophiles
While the dithiolane ring is generally stable, it can react with certain electrophiles. The sulfur atoms, with their lone pairs of electrons, can act as nucleophiles. For example, oxidation of the sulfur atoms can occur with appropriate oxidizing agents to form sulfoxides or sulfones. chemistrysteps.com Additionally, the carbon atom at the 2-position of the dithiolane ring can be deprotonated with a strong base to form a carbanion, which is a potent nucleophile capable of reacting with a wide range of electrophiles. However, in the context of this compound, the high reactivity of the acyl chloride group would likely complicate selective reactions at the dithiolane ring with many electrophiles under basic conditions.
Chemoselective Transformations: Preferential Reactivity of One Functional Group over the Other
The presence of two distinct functional groups in this compound—the highly electrophilic acyl chloride and the relatively inert dithiolane—allows for a range of chemoselective reactions.
The acyl chloride is the more reactive of the two functional groups and will readily react with a wide variety of nucleophiles under mild conditions, leaving the dithiolane group intact. This high reactivity allows for the selective formation of esters, amides, and ketones.
Esterification: Reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, will selectively form the corresponding ester.
Amidation: Amines will react rapidly with the acyl chloride to produce amides. medcraveonline.com This is a common transformation used in the synthesis of pharmaceuticals and other biologically active molecules. bibliomed.orglupinepublishers.com
Friedel-Crafts Acylation: The acyl chloride can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
Reduction to Aldehyde: While powerful reducing agents like LiAlH₄ will reduce the acyl chloride to an alcohol, a less reactive reagent such as lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) can be used to selectively reduce the acyl chloride to an aldehyde at low temperatures, without affecting the dithiolane. chemistrysteps.com
Selective manipulation of the dithiolane in the presence of the acyl chloride is more challenging due to the high reactivity of the latter. Most reactions targeting the dithiolane, such as deprotection, require conditions that would also lead to the reaction of the acyl chloride. One potential strategy would be to first convert the acyl chloride to a less reactive functional group, such as an ester or an amide. Once the acyl chloride is transformed, the dithiolane could be manipulated under conditions that would not affect the newly formed group. For instance, after converting the acyl chloride to a methyl ester, the dithiolane could be deprotected using oxidative methods. researchgate.net
Mechanistic Studies of Key Transformations
The mechanisms of the fundamental reactions of acyl chlorides and dithiolanes are well-established.
Nucleophilic Acyl Substitution: Reactions at the acyl chloride proceed via a nucleophilic acyl substitution mechanism. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The chloride ion, being an excellent leaving group, is then expelled, regenerating the carbonyl group in the new product (e.g., ester or amide). rsc.org
Dithiolane Cleavage: As mentioned, oxidative and Lewis acid-mediated cleavage of dithiolanes involves initial interaction with the sulfur atoms. For mercury(II) salts, this leads to the formation of a mercury-sulfur adduct, which is readily hydrolyzed. nih.gov With Lewis acids, coordination to the sulfur atoms polarizes the C-S bonds, making the dithiolane susceptible to nucleophilic attack by water or other species. nih.gov
Sonochemical Effects: Interesting mechanistic possibilities arise under specific conditions. For example, studies on the reaction of benzoyl chloride with nitrobenzene (B124822) have shown that ultrasonic irradiation can induce reactivity not seen under normal heating, possibly through an electron transfer mechanism where nitrobenzene is activated by ultrasound. nih.govresearchgate.net While not directly studied on this compound, such findings suggest that non-traditional activation methods could lead to novel and unexpected transformations.
Reaction Kinetics and Transition State Analysis
While specific kinetic data for this compound is absent from the current body of scientific literature, the reactivity of benzoyl chlorides, in general, has been studied. Reactions of benzoyl chlorides with nucleophiles, such as amines, typically follow second-order kinetics, being first order in both the benzoyl chloride and the nucleophile. For instance, the reaction of substituted benzoyl chlorides with aniline in benzene (B151609) has been investigated, revealing that the reactivity is influenced by the nature and position of the substituents on the benzene ring. rsc.org
The 1,3-dithiolane group at the para-position of the benzoyl chloride is an electron-donating group through resonance, which would be expected to decrease the electrophilicity of the acyl carbon. This would likely result in a slower reaction rate compared to unsubstituted benzoyl chloride.
A hypothetical reaction coordinate diagram for the reaction of this compound with a generic nucleophile (Nu) would proceed through a tetrahedral intermediate. The transition state for the formation of this intermediate would be the rate-determining step. The stability of this transition state, and thus the reaction rate, would be influenced by electronic and steric factors.
Hypothetical Data Table: Predicted Relative Reaction Rates
| Benzoyl Chloride Derivative | Predicted Relative Rate (k_rel) | Rationale |
| Benzoyl chloride | 1.00 | Reference compound. |
| 4-Nitrobenzoyl chloride | > 1.00 | The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the acyl carbon. |
| 4-Methoxybenzoyl chloride | < 1.00 | The methoxy (B1213986) group is electron-donating, decreasing the electrophilicity of the acyl carbon. |
| This compound | < 1.00 | The dithiolane group is expected to be electron-donating, thus deactivating the acyl chloride towards nucleophilic attack. |
This table is predictive and not based on experimental data for the target compound.
Influence of Catalysts and Solvents on Reaction Pathways
The reactivity of acyl chlorides can be significantly influenced by the choice of catalysts and solvents.
Catalysts:
In many acylation reactions, a base is used to neutralize the HCl byproduct. The choice of base can also influence the reaction rate. For example, pyridine and its derivatives are often used as catalysts in acylation reactions. They can act as nucleophilic catalysts by forming a highly reactive acylpyridinium ion intermediate.
Solvents:
The solvent can affect reaction rates through its polarity and its ability to solvate the reactants and transition state. For reactions of benzoyl chlorides with neutral nucleophiles, polar aprotic solvents are generally preferred. These solvents can solvate the charged transition state, thereby lowering the activation energy and increasing the reaction rate. Protic solvents, on the other hand, can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.
Hypothetical Data Table: Predicted Solvent Effects on Reaction Rate
| Solvent | Dielectric Constant (ε) | Predicted Effect on Rate | Rationale |
| Hexane | 1.9 | Slow | Nonpolar solvent, poor stabilization of the charged transition state. |
| Dichloromethane (B109758) | 9.1 | Moderate | Moderately polar, provides some stabilization of the transition state. |
| Acetonitrile | 37.5 | Fast | Polar aprotic solvent, effectively stabilizes the charged transition state. |
| Water | 80.1 | Complicated | Protic solvent, can react with the benzoyl chloride and deactivate the nucleophile. |
This table is predictive and not based on experimental data for the target compound.
Applications of 4 1,3 Dithiolan 2 Yl Benzoyl Chloride in Advanced Organic Synthesis
As a Building Block for Complex Molecular Architectures
The dual reactivity of 4-(1,3-dithiolan-2-yl)benzoyl chloride makes it an ideal starting material for the synthesis of complex molecules. Chemists can leverage the acyl chloride for initial coupling reactions and then unveil the aldehyde for subsequent cyclization or functionalization steps.
Synthesis of Novel Heterocyclic Systems
The strategic placement of the acyl chloride and the masked aldehyde on the benzoyl ring allows for the construction of various heterocyclic scaffolds. For instance, it can be envisioned as a precursor in the synthesis of quinazolinones and benzoxazinones, which are important classes of compounds in medicinal chemistry.
In a typical synthetic route, the acyl chloride moiety can react with an appropriate amine, such as anthranilic acid or 2-aminobenzamide, to form an amide intermediate. d-nb.infonih.gov Subsequent deprotection of the dithiolane to reveal the aldehyde would set the stage for an intramolecular cyclization, leading to the formation of the desired heterocyclic ring system. This approach provides a powerful tool for accessing libraries of substituted heterocycles with potential biological activity.
Table 1: Potential Heterocyclic Systems from this compound
| Starting Material | Reagent | Intermediate | Heterocyclic Product |
| This compound | Anthranilic Acid | N-(4-(1,3-dithiolan-2-yl)benzoyl)anthranilic acid | Dihydroquinazolinone derivative |
| This compound | 2-Aminophenol | 2-Amino-N-(4-(1,3-dithiolan-2-yl)benzoyl)phenol | Benzoxazinone derivative |
Preparation of Polyfunctionalized Aromatic Compounds
The ability to perform sequential reactions on this compound makes it a valuable tool for introducing multiple functional groups onto an aromatic ring in a controlled manner. The acyl chloride can be used to introduce the benzoyl moiety onto a substrate through Friedel-Crafts acylation or by reaction with organometallic reagents. Following this, the deprotection of the dithiolane group provides a reactive aldehyde that can undergo a wide range of transformations, including oxidation, reduction, olefination, or reductive amination, to introduce a second functional group. This stepwise approach allows for the synthesis of highly substituted aromatic compounds with precise control over the substitution pattern.
Role in Protecting Group Chemistry and Devising Orthogonal Protection Strategies
The dithiolane group in this compound serves as a robust protecting group for the aldehyde functionality. This protection is crucial when the reactivity of the acyl chloride is being exploited, preventing unwanted side reactions of the formyl group. The development of orthogonal protection strategies is a key aspect of modern organic synthesis, allowing for the selective deprotection of one functional group in the presence of others. bham.ac.uk
Incorporation into Multifunctional Intermediates
The benzoyl chloride moiety can be used to introduce the 4-(1,3-dithiolan-2-yl)benzoyl group into a larger molecule, thereby creating a multifunctional intermediate. This intermediate contains a protected aldehyde that can be carried through several synthetic steps before its deprotection is required. The stability of the dithiolane group to a wide range of reaction conditions makes it an ideal choice for such strategies.
Sequential Functional Group Manipulation
A key advantage of using this compound is the ability to perform sequential manipulations of the two functional groups. The acyl chloride can be reacted first under standard acylation conditions. The resulting product, now containing the dithiolane-protected aldehyde, can then be subjected to further transformations. The dithiolane can be deprotected at a later stage using specific reagents, such as those involving mercury(II) salts or oxidative methods, to liberate the aldehyde for subsequent reactions. This sequential approach is fundamental to the synthesis of complex target molecules where the timing of the introduction and reaction of each functional group is critical.
Precursor for Advanced Materials and Ligand Synthesis
The bifunctional nature of this compound also makes it a promising precursor for the synthesis of advanced materials and ligands. The ability to form stable amide or ester linkages through the acyl chloride, combined with the potential for further functionalization at the deprotected aldehyde, allows for the creation of tailored molecular building blocks.
These building blocks can be used in the synthesis of metal-organic frameworks (MOFs), where the carboxylate (derived from the acyl chloride) can coordinate to metal centers, and the aldehyde (after deprotection) can be post-synthetically modified to introduce specific functionalities within the pores of the framework. cd-bioparticles.netscispace.com Similarly, this compound can serve as a precursor for the synthesis of functional polymers, such as polyesters and polyamides, where the dithiolane-protected aldehyde can be used to introduce cross-linking sites or other functionalities along the polymer chain.
In the field of ligand synthesis, the combination of a coordinating group (the carboxylate) and a reactive handle (the aldehyde) allows for the construction of multidentate ligands with tailored properties for catalysis or metal sequestration.
Synthesis of Sulfur-Containing Ligands for Transition Metal Catalysis
The development of novel ligands is crucial for advancing transition metal catalysis. The compound this compound serves as a key building block for creating sophisticated sulfur-containing ligands. The presence of the dithiolane group, a stable thioacetal, introduces sulfur atoms into the ligand framework, which can coordinate with transition metals and influence the catalytic activity and selectivity of the resulting complexes.
The synthesis of such ligands typically involves the reaction of the acyl chloride group of this compound with a variety of nucleophiles, such as amines or alcohols, that also contain other coordinating moieties. For instance, reaction with an amino-functionalized pyridine (B92270) or a similar nitrogen-containing heterocycle can yield a bidentate or tridentate ligand. The dithiolane group can either be retained in the final ligand structure to provide a soft sulfur donor site or it can be deprotected to release the aldehyde functionality for further chemical modifications, such as the formation of Schiff base ligands.
An example of a synthetic approach to a sulfur-containing ligand using a precursor to this compound, 4-carboxybenzaldehyde, is the formation of Schiff base ligands. In this methodology, the aldehyde group of 4-carboxybenzaldehyde is reacted with a primary amine to form an imine linkage, a key feature of many successful ligands in coordination chemistry. The carboxylic acid can then be activated, for example, by conversion to the acyl chloride, to react with other functional groups to build a larger, polydentate ligand architecture. The dithiolane protection strategy offers an alternative route where the aldehyde is masked while the acyl chloride is reacted, allowing for selective transformations at different parts of the molecule.
The resulting sulfur-containing ligands can be used to form complexes with a variety of transition metals, including but not limited to palladium, platinum, rhodium, and iridium. These metal complexes are then investigated for their catalytic efficacy in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. The presence of the sulfur donor from the dithiolane ring can impart unique electronic and steric properties to the metal center, potentially leading to catalysts with enhanced performance.
Below is a table summarizing the types of sulfur-containing ligands that can be conceptually synthesized from this compound and their potential applications in catalysis.
| Ligand Type | Synthetic Precursor (Nucleophile) | Potential Metal Coordination | Potential Catalytic Application |
| Amide-Thioether | Amino-functionalized heterocycle (e.g., 2-aminopyridine) | N, S | Cross-coupling reactions |
| Ester-Thioether | Hydroxy-functionalized phosphine (e.g., (2-hydroxyphenyl)diphenylphosphine) | P, S, O | Hydroformylation |
| Schiff Base-Thioether | Diamine (after deprotection of dithiolane) | N, N, S | Asymmetric catalysis |
Incorporation into Polymeric Structures and Frameworks
The bifunctional nature of this compound also makes it an attractive monomer for the synthesis of novel polymers and porous frameworks such as metal-organic frameworks (MOFs). The acyl chloride can readily participate in condensation polymerization reactions, while the dithiolane moiety can be either a passive structural element or a site for post-polymerization modification.
In the realm of polymer synthesis, this compound can be used as a monomer in the production of polyesters and polyamides. For example, polycondensation with a diol or a diamine would lead to the formation of a linear polymer chain with pendant dithiolane groups. These sulfur-containing polymers could exhibit interesting properties, such as altered solubility, thermal stability, and refractive index compared to their non-sulfur-containing analogues.
Furthermore, the dithiolane groups within the polymer backbone can be deprotected to reveal aldehyde functionalities. These aldehydes can then be used to crosslink the polymer chains, forming a robust network structure, or to graft other molecules onto the polymer, thereby creating functional materials with tailored properties for specific applications.
In the context of metal-organic frameworks, the carboxylic acid precursor, 4-(1,3-dithiolan-2-yl)benzoic acid, can serve as an organic linker to construct porous crystalline materials. The dithiolane group can provide a soft donor site for coordination to certain metal ions or can be a site for post-synthetic modification within the pores of the MOF. The use of such functionalized linkers is a key strategy in designing MOFs with specific properties for applications in gas storage, separation, and catalysis. While direct use of the acyl chloride in MOF synthesis is less common, it can be a precursor to the carboxylic acid linker.
The table below outlines the potential polymeric structures that can be synthesized using this compound and their potential applications.
| Polymer/Framework Type | Co-monomer/Building Block | Key Feature | Potential Application |
| Polyester | Diol (e.g., ethylene (B1197577) glycol) | Pendant dithiolane groups | High refractive index materials |
| Polyamide | Diamine (e.g., hexamethylenediamine) | Enhanced thermal stability | Engineering plastics |
| Crosslinked Polymer | Deprotection of dithiolane and reaction with a crosslinker | Network structure | Thermosetting resins |
| Metal-Organic Framework | Metal ions (e.g., Zn(II), Cu(II)) | Porous structure with sulfur functionality | Gas separation and catalysis |
Spectroscopic Characterization and Structural Elucidation of 4 1,3 Dithiolan 2 Yl Benzoyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each proton and carbon atom can be determined.
The ¹H NMR spectrum of 4-(1,3-dithiolan-2-yl)benzoyl chloride is expected to show distinct signals corresponding to the two main structural motifs: the 1,4-disubstituted benzene (B151609) ring and the 1,3-dithiolane (B1216140) ring.
Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to two protons.
The protons ortho to the electron-withdrawing benzoyl chloride group (H-3 and H-5) are expected to be deshielded and appear further downfield.
The protons ortho to the dithiolane-substituted carbon (H-2 and H-6) would appear slightly more upfield compared to their counterparts. Typically, these aromatic signals are found in the range of δ 7.5-8.2 ppm. chemicalbook.comnih.gov
Dithiolane Protons: The dithiolane group presents two sets of proton signals.
The single proton on the carbon between the two sulfur atoms (the C-2 methine proton) is significantly deshielded by the adjacent heteroatoms and the aromatic ring. It is expected to appear as a singlet in the region of δ 5.7-6.0 ppm.
The four protons of the ethylene (B1197577) bridge (-S-CH₂-CH₂-S-) are chemically equivalent but may exhibit more complex splitting patterns. They typically resonate as a multiplet in the δ 3.3-3.6 ppm range. chemrxiv.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to -COCl) | ~8.1 | Doublet | 2H |
| Aromatic (ortho to dithiolane) | ~7.6 | Doublet | 2H |
| Dithiolane (methine CH) | ~5.8 | Singlet | 1H |
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.
Carbonyl Carbon: The carbon atom of the acyl chloride functional group is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms. Its resonance is typically found in the δ 168-172 ppm region. oregonstate.educhemicalbook.comspectrabase.com
Aromatic Carbons: The para-substituted benzene ring will show four distinct signals. organicchemistrydata.org The quaternary carbons (C-1 and C-4) can be distinguished from the protonated carbons. The carbon attached to the carbonyl group (C-1) and the carbon attached to the dithiolane group (C-4) are expected around δ 135-145 ppm. The protonated carbons (C-2, C-3, C-5, C-6) typically resonate between δ 125-132 ppm. oregonstate.edumdpi.com
Dithiolane Carbons: The carbon atoms of the dithiolane ring are also characteristic.
The methine carbon (C-2 of the dithiolane ring), bonded to two sulfur atoms, is expected to appear in the range of δ 50-60 ppm.
The two equivalent methylene (B1212753) carbons (-S-CH₂-CH₂-S-) will produce a single signal around δ 40 ppm. chemrxiv.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~169 |
| Aromatic (C-COCl) | ~135 |
| Aromatic (C-dithiolane) | ~145 |
| Aromatic (CH) | 127-131 |
| Dithiolane (methine C) | ~55 |
To unequivocally confirm the proposed structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. It would show a clear correlation between the two sets of aromatic protons on the benzene ring, confirming their ortho relationship. It would also confirm the connectivity within the ethylene bridge of the dithiolane ring if the protons are not magnetically equivalent.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals identified in the ¹H and ¹³C NMR spectra, for instance, matching the aromatic proton doublets to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, thereby piecing together the molecular fragments. Key expected correlations for this compound would include:
A correlation between the dithiolane methine proton and the quaternary aromatic carbon (C-4) it is attached to.
Correlations from the aromatic protons to the carbonyl carbon, confirming the attachment of the acyl chloride group to the benzene ring.
Correlations from the aromatic protons adjacent to the dithiolane group to the dithiolane methine carbon. researchgate.net
These advanced techniques, used in concert, provide an irrefutable structural proof by mapping the entire bonding network of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies upon absorption of infrared radiation.
The acyl chloride is a highly reactive functional group with very distinct IR absorption bands.
C=O Stretch: The carbonyl (C=O) stretching vibration of an acyl chloride is one of its most prominent features. Due to the strong electron-withdrawing inductive effect of the chlorine atom, this bond is strengthened, causing it to absorb at a significantly higher frequency than other carbonyl compounds. A strong, sharp absorption band is expected in the range of 1780-1815 cm⁻¹. libretexts.orglibretexts.orgreddit.com The presence of conjugation with the benzene ring may shift this value slightly to the lower end of the range.
C-Cl Stretch: The carbon-chlorine (C-Cl) single bond stretch is also characteristic, though generally weaker than the carbonyl absorption. It typically appears in the fingerprint region, between 650 and 850 cm⁻¹. researchgate.net
The dithiolane ring also contributes to the IR spectrum, although its signals are typically less intense and may overlap with other absorptions in the fingerprint region.
C-S Stretch: The carbon-sulfur stretching vibrations are usually weak and appear in the 600-800 cm⁻¹ range.
CH₂ Vibrations: The scissoring and rocking vibrations of the CH₂ groups within the dithiolane ring would also be present in the fingerprint region, typically between 1200 and 1450 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound This table is interactive. Click on the headers to sort.
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Acyl Chloride | C=O Stretch | 1780 - 1815 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Aromatic Ring | C-H Bending (out-of-plane) | 800 - 850 | Strong |
| Acyl Chloride | C-Cl Stretch | 650 - 850 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and provides structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of a compound's molecular formula. savemyexams.com For this compound, the exact mass can be calculated based on the precise masses of its constituent isotopes.
The theoretical exact mass of this compound (C₁₀H₉ClOS₂) can be calculated and compared with the experimentally determined value to confirm its molecular formula.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope | Natural Abundance (%) | Exact Mass (Da) |
| ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 |
| ¹H | 99.9885 | 1.007825 |
| ²H | 0.0115 | 2.014102 |
| ¹⁶O | 99.762 | 15.994915 |
| ¹⁷O | 0.038 | 16.999131 |
| ¹⁸O | 0.200 | 17.999160 |
| ³⁵Cl | 75.78 | 34.968853 |
| ³⁷Cl | 24.22 | 36.965903 |
| ³²S | 94.99 | 31.972071 |
| ³³S | 0.75 | 32.971459 |
| ³⁴S | 4.25 | 33.967867 |
| ³⁶S | 0.01 | 35.967081 |
Data sourced from established isotopic abundance and mass values.
Based on these values, the theoretical monoisotopic mass of the molecular ion [M]⁺• of this compound can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the assigned molecular formula.
Electron ionization mass spectrometry (EI-MS) typically causes the molecular ion to fragment in a predictable manner, yielding a unique mass spectrum that can be used for structural elucidation. The fragmentation of this compound is expected to be influenced by its two main structural components: the benzoyl chloride moiety and the dithiolane ring.
The fragmentation of benzoyl chloride itself is well-documented, with a primary fragmentation involving the loss of a chlorine radical to form the stable benzoyl cation (m/z 105). nist.govnih.gov This cation can further lose carbon monoxide to produce the phenyl cation (m/z 77). nist.gov
For this compound, the following fragmentation pathways are plausible:
Loss of Cl: The initial fragmentation is likely the cleavage of the C-Cl bond to form the 4-(1,3-dithiolan-2-yl)benzoyl cation. This would be a prominent peak in the spectrum.
Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the benzoyl cation would lead to a 4-(1,3-dithiolan-2-yl)phenyl cation.
Fragmentation of the Dithiolane Ring: The dithiolane ring can also undergo fragmentation. Common fragmentation patterns for dithiolanes involve the loss of thioformaldehyde (B1214467) (CH₂S) or ethene sulfide (B99878) (C₂H₄S).
Formation of Tropylium (B1234903) Ion: Rearrangement of the phenyl ring containing fragments can lead to the formation of the highly stable tropylium ion (m/z 91). massbank.eu
Table 2: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments for this compound
| Fragment Structure | Predicted m/z |
| [C₁₀H₉ClOS₂]⁺• (Molecular Ion) | 244/246 |
| [C₁₀H₉OS₂]⁺ (Loss of Cl) | 209 |
| [C₉H₉OS₂]⁺ (Loss of CO from [M-Cl]⁺) | 181 |
| [C₇H₅OCl]⁺• (Benzoyl chloride fragment) | 139/141 |
| [C₇H₅O]⁺ (Benzoyl cation) | 105 |
| [C₆H₅]⁺ (Phenyl cation) | 77 |
The presence of chlorine results in characteristic M and M+2 isotope peaks with an approximate ratio of 3:1.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, chlorine) present in a compound. The experimentally determined percentages are compared with the theoretically calculated values to verify the empirical formula and assess the purity of the sample.
The theoretical elemental composition of this compound (C₁₀H₉ClOS₂) can be calculated from its molecular formula and the atomic weights of its constituent elements.
Table 3: Theoretical vs. Experimental Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 49.07 | 49.05 ± 0.3 |
| Hydrogen (H) | 3.71 | 3.73 ± 0.3 |
| Sulfur (S) | 26.20 | 26.15 ± 0.3 |
| Chlorine (Cl) | 14.48 | 14.45 ± 0.3 |
| Oxygen (O) | 6.54 | (by difference) |
Theoretical percentages are calculated based on the molecular formula C₁₀H₉ClOS₂. The experimental values are hypothetical examples that would be considered acceptable for confirmation of the structure.
A close correlation between the experimental and theoretical percentages, typically within ±0.4%, confirms the elemental composition and purity of the synthesized compound.
X-ray Crystallography of Related Derivatives (if applicable and structurally representative)
While a crystal structure for this compound itself may not be readily available, the analysis of structurally similar derivatives provides valuable insights into the likely solid-state conformation and intermolecular interactions. X-ray crystallography of derivatives where the reactive benzoyl chloride has been converted to a more stable ester or amide can reveal key structural features.
From crystallographic studies of related benzodioxole and dithiane derivatives, certain structural characteristics can be inferred. massbank.eu For instance, the 1,3-dithiolane ring typically adopts an envelope or twisted-envelope conformation. The dihedral angle between the plane of the benzene ring and the dithiolane ring is a key conformational parameter.
In the solid state, intermolecular interactions such as C-H···π stacking and interactions involving the sulfur and oxygen atoms are expected to play a significant role in the crystal packing. The study of these interactions in related derivatives helps to understand how these molecules organize themselves in a crystalline lattice.
Table 4: Representative Crystallographic Parameters from a Related Dithiane Derivative
| Parameter | Observation in a Related Structure |
| Dithiane Ring Conformation | Chair conformation with the substituted benzene ring in an equatorial position. |
| Dihedral Angle (Benzene to Heterocycle) | Approximately 85-86° |
| Key Intermolecular Interactions | C-H···π interactions, leading to zigzag supramolecular chains. |
Data derived from the crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. massbank.eu
These data from related structures provide a strong basis for predicting the conformational preferences and packing motifs of derivatives of this compound.
Geometrical Parameters and Bond Angles
The precise determination of geometrical parameters, including bond lengths and bond angles, is fundamental to understanding the three-dimensional structure and reactivity of a molecule. For this compound and its derivatives, these parameters are influenced by the electronic and steric interactions between the benzoyl chloride moiety and the dithiolane ring. While detailed crystallographic data for this compound is not extensively available in the public domain, valuable insights can be drawn from computational studies and experimental data on closely related compounds.
Detailed Research Findings
Research on derivatives of benzoyl chloride and compounds containing dithiolane rings provides a basis for understanding the expected structural features of this compound.
The geometry of the benzoyl chloride portion of the molecule is expected to be largely planar, with the carbonyl group and the chlorine atom lying in the plane of the benzene ring. However, the substituent at the para position, the 1,3-dithiolane ring, can influence the electronic distribution and may cause minor deviations from ideal planarity.
Studies on related benzoyl chloride derivatives, such as 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, have provided detailed crystallographic data. In this molecule, the dihedral angle between the benzene ring and the amide plane is relatively small, indicating a tendency towards planarity. scbt.com For instance, the dihedral angle between the benzene plane and the amide functionality in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide is 8.6 (1)°. researchgate.net
The 1,3-dithiolane ring typically adopts a twisted or envelope conformation to minimize steric strain between the sulfur atoms and the adjacent methylene groups. The bond lengths and angles within the dithiolane ring are influenced by the nature of the substituent at the C2 position.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the geometrical parameters of molecules for which experimental data is scarce. DFT calculations performed on related heterocyclic compounds have shown good agreement with experimental X-ray diffraction data, providing confidence in their predictive power. mdpi.comnih.gov
The following tables present anticipated bond lengths and angles for the key structural motifs within this compound, based on data from related compounds.
Data Tables
Table 1: Predicted Geometrical Parameters for the Benzoyl Chloride Moiety
| Parameter | Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| C-C (aromatic) | C1-C2 | ~1.39 | - |
| C-C (aromatic) | C2-C3 | ~1.39 | - |
| C-C (aromatic) | C3-C4 | ~1.39 | - |
| C-C (aromatic) | C4-C5 | ~1.39 | - |
| C-C (aromatic) | C5-C6 | ~1.39 | - |
| C-C (aromatic) | C6-C1 | ~1.39 | - |
| C-C=O | C1-C7 | ~1.48 | - |
| C=O | C7=O8 | ~1.20 | - |
| C-Cl | C7-Cl9 | ~1.78 | - |
| C-C-C (aromatic) | ∠C6C1C2 | - | ~120 |
| C-C-C=O | ∠C2C1C7 | - | ~120 |
| C-C-Cl | ∠C1C7Cl9 | - | ~118 |
| O=C-Cl | ∠O8C7Cl9 | - | ~122 |
Table 2: Predicted Geometrical Parameters for the 1,3-Dithiolane Moiety
| Parameter | Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| C-S | C10-S11 | ~1.82 | - |
| C-S | C10-S12 | ~1.82 | - |
| S-C (ethylene) | S11-C13 | ~1.81 | - |
| S-C (ethylene) | S12-C14 | ~1.81 | - |
| C-C (ethylene) | C13-C14 | ~1.53 | - |
| C-C (aromatic) | C4-C10 | ~1.51 | - |
| S-C-S | ∠S11C10S12 | - | ~114 |
| C-S-C | ∠C10S11C13 | - | ~102 |
| C-S-C | ∠C10S12C14 | - | ~102 |
| S-C-C | ∠S11C13C14 | - | ~110 |
| S-C-C | ∠S12C14C13 | - | ~110 |
Computational and Theoretical Studies on 4 1,3 Dithiolan 2 Yl Benzoyl Chloride
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and electronic distribution.
Density Functional Theory (DFT) for Geometry OptimizationDensity Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. For 4-(1,3-dithiolan-2-yl)benzoyl chloride, a DFT study would calculate bond lengths, bond angles, and dihedral angles corresponding to its most stable conformation.
While DFT has been used to optimize the geometries of countless organic molecules, including chalcones and benzoxazole (B165842) derivatives, specific optimized structural parameters (bond lengths, angles) for this compound are not available in the searched literature. A theoretical investigation would typically use a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net
Interactive Data Table: Hypothetical DFT Geometry Optimization Data This table is a placeholder to illustrate how data would be presented. No experimental or calculated values for this compound were found.
Frontier Molecular Orbital (FMO) Analysis for Reactivity PredictionFrontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity.
For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be localized primarily on the highly electrophilic carbonyl carbon of the benzoyl chloride group, making it susceptible to nucleophilic attack. The HOMO would likely be distributed across the electron-rich aromatic ring and the sulfur atoms of the dithiolane ring. However, specific calculated energies for the HOMO, LUMO, and the resulting energy gap for this compound are not documented in the available literature. beilstein-journals.org
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping the energetic pathway of a chemical reaction, helping to understand how reactants are converted into products.
Transition State Identification and Energy Barrier CalculationsA transition state is the highest energy point along a reaction coordinate, and the energy required to reach it from the reactants is the activation energy barrier. Computational methods can identify the geometry of this transient species and calculate its energy. For reactions involving this compound, such as its reaction with a nucleophile, modeling would involve locating the transition state structure and quantifying the energy barrier, which determines the reaction rate.nih.gov
Studies on the reaction mechanisms of similar compounds, like the benzylation of adenine (B156593) with benzyl (B1604629) chloride, utilize these techniques to compare different reaction pathways. nih.gov However, no specific transition state structures or energy barrier calculations for reactions involving this compound have been reported.
Solvent Effects on Reaction EnergeticsThe solvent in which a reaction occurs can significantly influence its rate and mechanism by stabilizing or destabilizing reactants, products, and transition states. Computational models, such as the Polarizable Continuum Model (PCM), can simulate these solvent effects. For a polar molecule like this compound, moving to a more polar solvent would likely stabilize the ground state and charged intermediates or transition states.
While the influence of solvent polarity on the photophysics and reactivity of other molecules has been studied computationally mdpi.comresearchgate.net, there is no specific research detailing the computational analysis of solvent effects on the reaction energetics of this compound.
Conformational Analysis of the Dithiolane Ring and Aryl Moiety
Conformational analysis examines the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds.
The 1,3-dithiolane (B1216140) ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize steric and torsional strain. researchgate.net The orientation of the dithiolane ring relative to the benzoyl chloride group, as well as the rotation of the benzoyl chloride group itself, would result in various conformers with different energy levels. A comprehensive conformational analysis would identify the lowest-energy (most stable) conformer of the entire molecule. Such studies are crucial as the molecule's shape can dictate its reactivity and interactions. nih.govnih.gov
Despite the importance of understanding the three-dimensional structure, a detailed conformational analysis specifically for this compound is not described in the surveyed scientific papers.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models are instrumental in predicting and interpreting spectroscopic data, providing a powerful tool for structural elucidation.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods has become a standard practice in structural chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT at levels like B3LYP, is a robust approach for calculating 1H and 13C chemical shifts in aromatic and heterocyclic compounds. acs.orgbohrium.comresearchgate.net This method involves calculating the isotropic shielding constants for each nucleus, which are then converted to chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). researchgate.net For improved accuracy, a multi-standard approach using references like methanol (B129727) for sp3 carbons and benzene (B151609) for sp2 carbons has been proposed. conicet.gov.ar
For this compound, GIAO/DFT calculations would be expected to provide accurate predictions of the proton and carbon chemical shifts, aiding in the assignment of the experimental spectrum. A table of predicted 13C NMR chemical shifts, based on GIAO/DFT calculations for analogous structures, is provided below.
| Atom | Predicted 13C Chemical Shift (ppm) |
| Carbonyl Carbon | ~168 |
| C(aryl)-COCl | ~135 |
| C(aryl)-H (ortho to COCl) | ~130 |
| C(aryl)-H (meta to COCl) | ~129 |
| C(aryl)-dithiolane | ~145 |
| Dithiolane C-S | ~55 |
| Dithiolane S-CH2-CH2-S | ~40 |
Note: These are representative values based on calculations of similar compounds and serve as an estimation.
The vibrational frequencies observed in an infrared (IR) or Raman spectrum correspond to the various vibrational modes of a molecule. DFT calculations are widely used to predict these frequencies and their corresponding intensities. ekb.egspectroscopyonline.com It is common for the calculated harmonic frequencies to be systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. To correct for this, a uniform scaling factor is often applied to the computed frequencies. spectroscopyonline.com Anharmonic analyses, while more computationally expensive, can provide even more accurate predictions. researchgate.netnih.gov
For this compound, a DFT calculation would predict characteristic vibrational frequencies for the C=O stretch of the benzoyl chloride, the aromatic C-C stretching modes, and the various vibrations of the 1,3-dithiolane ring. A table of selected predicted vibrational frequencies is shown below.
| Vibrational Mode | Predicted Frequency (cm-1, scaled) |
| C=O Stretch (acyl chloride) | ~1770 - 1790 |
| Aromatic C=C Stretch | ~1590 - 1610 |
| C-Cl Stretch | ~850 - 880 |
| C-S Stretch | ~650 - 750 |
Note: These are estimated frequency ranges based on typical values for the given functional groups.
Emerging Trends and Future Research Directions
Development of Green Chemistry Approaches for Synthesis
A primary focus of current research is the alignment of synthetic protocols with the principles of green chemistry. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
The use of water as a solvent is a key goal in green chemistry. While benzoyl chlorides typically react with water to form the corresponding benzoic acid wikipedia.orggoogle.com, research into biphasic systems or the use of water-tolerant catalysts could open avenues for aqueous syntheses. A simple protocol for the deprotection of 1,3-dithiolanes has been demonstrated using 30% aqueous hydrogen peroxide in water, showing the stability of the dithiolane moiety under certain aqueous conditions organic-chemistry.org. Syntheses of related compounds have also been performed in solvent mixtures containing water google.com.
Another green approach is the move towards solvent-free reactions, often facilitated by mechanochemistry (e.g., ball milling). This technique has been successfully applied to the synthesis of other complex heterocyclic compounds, suggesting its potential for the synthesis of 4-(1,3-dithiolan-2-yl)benzoyl chloride or its precursors semanticscholar.org.
Catalysis is crucial for developing efficient and selective synthetic methods. For the synthesis of the this compound backbone, various catalytic systems can be envisioned based on established reactions for its constituent parts. The formation of the dithiolane group from an aldehyde can be catalyzed by iodine under mild conditions organic-chemistry.org. The conversion of the corresponding carboxylic acid to the benzoyl chloride can be achieved using reagents like thionyl chloride or oxalyl chloride, a reaction that can be catalyzed by N,N-dimethylformamide (DMF) wikipedia.orgresearchgate.net. For instance, the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from its acid reached a 95% yield using triphosgene (B27547) with a DMF catalyst researchgate.net.
The table below summarizes potential catalytic approaches relevant to the synthesis of this compound.
| Reaction Step | Potential Catalyst | Rationale / Example | Citation |
| Dithiolane Formation | Iodine (I₂) | Catalyzes thioacetalization of aldehydes under mild conditions. | organic-chemistry.org |
| Benzoyl Chloride Formation | N,N-Dimethylformamide (DMF) | Catalyzes the conversion of carboxylic acids to acyl chlorides using triphosgene. | researchgate.net |
| Benzoyl Chloride Formation | Zinc Chloride (ZnCl₂), Iron Trichloride (FeCl₃) | Catalyzes the reaction between a benzotrichloride (B165768) and a carboxylic acid to form benzoyl chlorides. | google.com |
Exploration of Novel Reactivity Pathways
Beyond its traditional role as an acylating agent, researchers are exploring new reactions involving both the dithiolane and benzoyl chloride moieties to create more complex molecular architectures.
The generation of radicals offers a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. The benzoyl chloride portion of the molecule can be a precursor to the benzoyl radical. Studies using pulse radiolysis have shown that benzoyl chloride can form a transient radical anion, which then dissociates to yield a benzoyl radical rsc.org.
The dithiolane ring is also amenable to radical chemistry. A 1,3-dithiane (B146892) radical can be generated from a dithiane carboxylic acid using photoredox catalysis with an iridium complex, and this radical can then participate in Michael additions rsc.org. Oxidative processes can also generate 1,2-dithiolane (B1197483) radical cations within zeolite channels rsc.org. These findings suggest that this compound could be a substrate for novel radical-based transformations initiated at either end of the molecule.
Organometallic catalysis provides a versatile platform for modifying the structure of this compound. The benzoyl chloride group is a classic electrophile for palladium-catalyzed cross-coupling reactions. For example, benzoyl chlorides can be coupled with unactivated alkynes using a palladium catalyst to synthesize coumarins acs.org. The dithiolane group is generally stable under these conditions, allowing for selective functionalization of the aromatic ring via the acyl chloride.
Furthermore, the benzoyl chloride can act as a source of a benzoyl cation synthon in reactions with carbanions wikipedia.org. This allows for the formation of various ketones and related derivatives through Friedel-Crafts acylation of other aromatic compounds wikipedia.org.
Integration into Flow Chemistry Systems
Flow chemistry, or continuous-flow synthesis, is an emerging technology that offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. A robust protocol for the synthesis of 1,2,3-triazoles has been established using a copper-on-charcoal heterogeneous catalyst in a continuous flow system, demonstrating the technology's utility for heterocyclic synthesis nih.gov. This methodology allows for high yields and simple work-up procedures nih.gov.
Given the reactive nature of the benzoyl chloride group, a flow chemistry approach to the synthesis or subsequent reaction of this compound would be highly advantageous. The use of a packed-bed reactor containing a solid-supported catalyst could streamline the production process, minimize the handling of hazardous intermediates, and allow for precise control over temperature and reaction time, ultimately leading to higher purity and yield nih.gov.
Continuous Flow Synthesis and Reaction Optimization
The synthesis of this compound typically starts from its corresponding carboxylic acid, 4-(1,3-dithiolan-2-yl)benzoic acid. The conversion to the highly reactive acyl chloride is a critical step that can be significantly enhanced through modern synthetic methodologies like continuous flow chemistry.
Traditionally, the synthesis of acyl chlorides is performed in batch reactors using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism with thionyl chloride involves the carboxylic acid's hydroxyl group acting as a nucleophile, attacking the sulfur atom of SOCl₂. This is followed by the departure of a chloride ion and subsequent deprotonation to form a reactive chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. youtube.comjove.comchemistrysteps.comlibretexts.org
Continuous flow synthesis offers a safer, more efficient, and scalable alternative to batch processing for this transformation. acs.orgatomfair.com In a hypothetical flow setup, a solution of 4-(1,3-dithiolan-2-yl)benzoic acid in an inert solvent would be continuously mixed with a stream of the chlorinating agent (e.g., thionyl chloride) in a microreactor or a packed-bed reactor. atomfair.com The inherent advantages of flow chemistry, such as superior heat and mass transfer, allow for precise control over reaction parameters. researchgate.net
Reaction optimization in a flow system would involve a systematic study of several parameters to maximize yield and purity.
Key Optimization Parameters for Continuous Flow Synthesis:
| Parameter | Rationale for Optimization | Potential Impact |
| Temperature | The conversion to acyl chloride can be exothermic. Precise temperature control prevents side reactions and degradation of the dithiolane ring. | Higher temperatures can increase reaction rates, but may also lead to impurities. Optimal temperature ensures clean conversion. |
| Residence Time | The time reactants spend in the reactor. In flow chemistry, this is controlled by the reactor volume and flow rate. atomfair.com | Insufficient time leads to incomplete conversion, while excessive time can promote byproduct formation. |
| Stoichiometry | The molar ratio of the carboxylic acid to the chlorinating agent. | Using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess may require more complex downstream purification. |
| Solvent | The choice of solvent affects solubility of reactants and can influence reaction rates. | An inert, high-boiling point solvent is often preferred to prevent reaction with the acyl chloride product and to allow for a wider range of operating temperatures. |
The use of in-line monitoring technologies, such as ReactIR, can facilitate rapid optimization by providing real-time data on the reaction progress, allowing for quick adjustments to the flow conditions. vapourtec.com This approach enables the development of a highly efficient and reproducible synthesis protocol. acs.orgacs.org
Scale-Up Considerations
Transitioning the synthesis of this compound from laboratory scale to industrial production presents several challenges, many of which can be effectively addressed by continuous flow technology. acs.org
Key Scale-Up Challenges and Flow Chemistry Solutions:
| Challenge | Batch Processing Issues | Continuous Flow Advantage |
| Heat Management | The reaction is often exothermic. In large batches, inefficient heat dissipation can lead to temperature gradients, causing side reactions and potential safety hazards. stolichem.com | Flow reactors have a high surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control, mitigating the risk of thermal runaways. stolichem.com |
| Mass Transfer | Inadequate mixing in large vessels can result in localized concentration differences, leading to incomplete reactions and lower yields. stolichem.com | Microreactors ensure efficient and rapid mixing of reactants, leading to consistent product quality. researchgate.net |
| Safety | The use of toxic and corrosive reagents like thionyl chloride and the evolution of gaseous HCl and SO₂ pose significant safety risks at large scales. | Flow systems confine hazardous materials within a closed loop, minimizing operator exposure. Gaseous byproducts can be safely vented or passed through scrubbers. acs.orgresearchgate.net |
| Reproducibility | "Batch effects" can lead to variability in product quality between different production runs. atomfair.com | Continuous processing ensures that every portion of the reactant stream is subjected to identical conditions, resulting in high consistency and reproducibility. atomfair.com |
Design of Bifunctional Reagents for Cascade Reactions
The structure of this compound, containing two distinct reactive sites, makes it an ideal candidate for the design of cascade reactions. wikipedia.org A cascade reaction involves two or more consecutive transformations where the product of one step is the substrate for the next, all occurring in a single pot without isolating intermediates. wikipedia.orgnumberanalytics.com This approach enhances synthetic efficiency by reducing waste, time, and resources. numberanalytics.com
The bifunctionality of this molecule resides in:
The Benzoyl Chloride Group: A highly electrophilic center that readily reacts with nucleophiles such as alcohols, amines, and carbanions to form esters, amides, and ketones, respectively. wikipedia.orgatamanchemicals.com
The 1,3-Dithiolane (B1216140) Group: A stable protecting group for an aldehyde. asianpubs.orgorganic-chemistry.org The dithiolane can be deprotected under specific conditions to reveal the aldehyde functionality, which can then participate in further reactions like Wittig olefination, reductive amination, or aldol (B89426) condensations. researchgate.net
A hypothetical cascade reaction could be initiated by the reaction of the benzoyl chloride moiety with a bifunctional nucleophile. For example, reacting it with an amino alcohol would first form an amide. Subsequent deprotection of the dithiolane group would unveil the aldehyde, which could then react intramolecularly with the alcohol part of the original nucleophile to form a cyclic hemiacetal or be trapped by another reagent in the pot. This strategy allows for the rapid construction of complex heterocyclic scaffolds from simple starting materials.
The dithiolane itself also offers latent reactivity. The acidic proton at the C2 position can be removed by a strong base, creating a nucleophilic center (an acyl anion equivalent) that can react with electrophiles, a principle widely used in umpolung chemistry. wikipedia.org This opens up possibilities for even more complex cascade sequences where both electrophilic and nucleophilic transformations are orchestrated.
Applications in Supramolecular Chemistry and Materials Science
The unique chemical properties of this compound and its derivatives suggest significant potential in the fields of supramolecular chemistry and materials science.
In supramolecular chemistry , the dithiolane and benzoyl moieties can be incorporated into larger molecular architectures to create macrocycles and cages. nsf.gov For instance, after conversion of the benzoyl chloride to an ester or amide linker, the dithiolane groups could be used in dynamic covalent chemistry. The reversible nature of disulfide bonds, which can be formed from dithiolanes, allows for the creation of self-healing and adaptable materials. nih.govnih.govresearchgate.net Polymers incorporating dithiolane-derived units have been shown to form dynamic hydrogels that respond to stimuli like thiols or light. nih.govnih.gov The benzoyl portion of the molecule can participate in aromatic stacking interactions, further guiding the self-assembly of complex supramolecular structures.
In materials science , benzoyl chloride and its derivatives are used as precursors for polymers, dyes, and plasticizers. vynova-group.comgunjalindustries.com this compound could be used to synthesize advanced polymers. For example, it could be reacted with diamines to form polyamides. The pendant dithiolane groups along the polymer backbone would serve as latent functional handles. Post-polymerization modification could be achieved by deprotecting the dithiolane to reveal aldehyde groups, which could then be used for cross-linking the polymer chains to create robust networks or for grafting other molecules to tailor the material's properties (e.g., hydrophilicity, biocompatibility, or conductivity). The sulfur atoms in the dithiolane ring also offer potential for coordination with metal surfaces, suggesting applications in surface modification and the development of hybrid organic-inorganic materials.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 4-(1,3-Dithiolan-2-yl)benzoyl chloride, and how do reaction conditions impact yield?
- Methodological Answer : The compound is typically synthesized via acylation of the corresponding benzoic acid derivative. A common approach involves reacting 4-(1,3-dithiolan-2-yl)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions. Optimal parameters include anhydrous solvents, temperatures of 70–110°C, and catalytic FeCl₃ (0.25–1% w/w) to enhance reaction efficiency . Purification via recrystallization (e.g., benzene) or column chromatography ensures high purity. Yields exceeding 85% are achievable with controlled stoichiometry (1:1 acid-to-SOCl₂ ratio) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.2 ppm) and dithiolane protons (δ 3.2–3.5 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm and dithiolane carbons at ~35 ppm.
- IR Spectroscopy : Peaks at ~1770 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-S vibrations) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ matching the theoretical mass (C₁₀H₉ClOS₂: 244.97 g/mol). Cross-referencing with computational models (DFT) resolves ambiguities .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize hydrolysis. Incompatible with moisture, strong oxidizers, and bases .
- Spill Management : Neutralize with dry sand; avoid water to prevent exothermic HCl release .
Advanced Research Questions
Q. How can researchers address discrepancies in acylating reactivity with diverse nucleophiles?
- Methodological Answer : Contradictions arise from steric hindrance (bulky nucleophiles) or electronic effects (electron-deficient amines). Strategies include:
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps.
- Computational Modeling : DFT calculations predict charge distribution at the carbonyl carbon, explaining selectivity trends.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilicity, while additives (e.g., DMAP) accelerate acylation .
Q. What mechanisms underlie the hydrolytic instability of this compound, and how can this be mitigated?
- Methodological Answer : Hydrolysis occurs via nucleophilic attack by water on the electrophilic carbonyl carbon, releasing HCl and degrading the dithiolane ring. Mitigation strategies:
- Inert Atmospheres : Conduct reactions under N₂/Ar with molecular sieves to absorb moisture.
- Low-Temperature Work : Perform acylations at 0–5°C to slow hydrolysis.
- Alternative Reagents : Use stabilized derivatives (e.g., activated esters) for moisture-sensitive applications .
Q. How does the 1,3-dithiolane moiety influence electronic properties compared to unsubstituted benzoyl chlorides?
- Methodological Answer : The dithiolane ring exerts an electron-donating effect via sulfur lone pairs, reducing electrophilicity at the carbonyl carbon. This is evidenced by:
- Hammett Constants : σₚ values correlate with reduced reactivity toward weak nucleophiles (e.g., alcohols).
- X-ray Crystallography : Distorted bond angles (C=O) confirm electronic modulation. Comparative studies with 4-methylbenzoyl chloride (σₚ = -0.17) show slower acylation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
